2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a strong acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the carboxylic acid group.
5-Phenylbenzimidazole: Similar structure but with different substitution patterns.
Uniqueness
2-(5-Phenyl-1H-benzo[d]imidazol-2-yl)benzoic acid is unique due to the presence of both the benzimidazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
106242-25-5 |
---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-(6-phenyl-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)16-9-5-4-8-15(16)19-21-17-11-10-14(12-18(17)22-19)13-6-2-1-3-7-13/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
CIZLARCWSMDASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.